molecular formula C13H30N2O B14303194 6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine CAS No. 111965-47-0

6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine

Katalognummer: B14303194
CAS-Nummer: 111965-47-0
Molekulargewicht: 230.39 g/mol
InChI-Schlüssel: XZWHVGHSTRWWKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a propoxy chain attached to a hexanamine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine typically involves the reaction of hexan-1-amine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester
  • 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one

Uniqueness

6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

111965-47-0

Molekularformel

C13H30N2O

Molekulargewicht

230.39 g/mol

IUPAC-Name

6-[3-(dimethylamino)propoxy]-N,N-dimethylhexan-1-amine

InChI

InChI=1S/C13H30N2O/c1-14(2)10-7-5-6-8-12-16-13-9-11-15(3)4/h5-13H2,1-4H3

InChI-Schlüssel

XZWHVGHSTRWWKX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCCCCOCCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.